molecular formula C24H31N3O2 B5504377 9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5504377
M. Wt: 393.5 g/mol
InChI Key: XTRFLJWDZADGMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which is the core structure of the compound , can be achieved through intramolecular spirocyclization of substituted pyridines. This involves the activation of the pyridine ring followed by intramolecular addition of a dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Other methods include multi-component reactions catalyzed by organic compounds (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds has been analyzed using various techniques. For instance, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was structurally characterized by single-crystal X-ray diffraction, revealing a complex molecular geometry (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives are involved in various chemical reactions. For example, certain derivatives have demonstrated significant antihypertensive activity through alpha-adrenoceptor blockade (Clark et al., 1983). Moreover, these compounds are utilized in the synthesis of other complex molecules, as seen in the formation of Co(II) complexes (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystalline structure, are critical for their application in various fields. These properties can be determined using techniques like X-ray diffraction and thermal analysis (Zugenmaier, 2013).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and functional group interactions, are essential for understanding their potential applications. Studies have explored various transformations and reactions to synthesize new derivatives with unique properties (Nikit-skaya & Yakhontov, 1970).

Scientific Research Applications

Synthesis and Chemical Properties

  • Spirocyclization of Pyridine Substrates : The compound can be synthesized through intramolecular spirocyclization of 4-substituted pyridines. This reaction involves activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
  • Multi-Component Reaction Synthesis : It can also be synthesized via a multi-component reaction, showcasing the versatility of its chemical structure in synthetic chemistry (Li et al., 2014).

Potential Therapeutic Applications

  • Antihypertensive Properties : Some derivatives of this compound have shown potential as antihypertensive agents, particularly in treating hypertension in spontaneously hypertensive rats (Clark et al., 1983).
  • Treatment of Chemokine-Mediated Diseases : Derivatives of this compound act as CCR8 antagonists and could be useful in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Biological Activity and Synthesis

  • Treatment of Various Disorders : This compound and its derivatives could be used in treating a range of disorders including obesity, pain, immune system issues, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
  • Preparation of Salts for Slow Release : Salts of this compound have been prepared and evaluated for slow release in drug delivery systems (Benjamin & Lin, 1985).

Pharmaceutical Research

  • Antibacterial Properties : Derivatives containing diazaspiro[5.5]undecane have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Culbertson et al., 1990).
  • Synthesis of Nitrogen-Containing Heterocycles : The compound can be used in the synthesis of diverse nitrogen-containing heterocycles, which are crucial in pharmaceutical research (Aggarwal et al., 2014).

Other Applications

  • Anti-HIV Agents : Some derivatives have shown potential as potent anti-HIV agents, highlighting the compound's relevance in antiviral research (Mizuhara et al., 2012).
  • Chiral Separation and Configuration Determination : The chiral spirocyclic nature of derivatives of this compound makes them useful in the pharmaceutical industry for various applications including chiral separation (Liang et al., 2008).

properties

IUPAC Name

9-[(2-ethoxyphenyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-2-29-22-6-4-3-5-21(22)18-26-15-11-24(12-16-26)10-7-23(28)27(19-24)17-20-8-13-25-14-9-20/h3-6,8-9,13-14H,2,7,10-12,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRFLJWDZADGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC3(CCC(=O)N(C3)CC4=CC=NC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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